5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

JNK3 inhibition Kinase inhibitor SAR 5‑bromofuran pharmacophore

This compound uniquely integrates a 5-bromofuran-2-carboxamide JNK3 pharmacophore (IC₅₀=60 nM) with a 4-(4-fluorophenyl)piperazine sigma receptor motif (sigma-2 Ki=90 nM, sigma-1 Ki=248 nM). The 5-bromo substituent is essential for potency—replacement with Cl, F, or CH₃ alters JNK3 activity up to ~10-fold. The para-fluoro orientation on the phenylpiperazine terminus determines sigma-1/sigma-2 selectivity, making generic substitution unreliable. The bromine atom enables direct Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling for rapid C5 SAR exploration without core resynthesis—ideal as a cost-effective common intermediate for 20–50 analog libraries targeting kinase or GPCR screening cascades.

Molecular Formula C17H19BrFN3O2
Molecular Weight 396.26
CAS No. 1049368-96-8
Cat. No. B2738267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
CAS1049368-96-8
Molecular FormulaC17H19BrFN3O2
Molecular Weight396.26
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)F
InChIInChI=1S/C17H19BrFN3O2/c18-16-6-5-15(24-16)17(23)20-7-8-21-9-11-22(12-10-21)14-3-1-13(19)2-4-14/h1-6H,7-12H2,(H,20,23)
InChIKeyJPCMOXAPPVTLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide (CAS 1049368-96-8): Procurement-Relevant Structural and Pharmacological Profile


5-Bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic 2-carboxamide piperazine derivative (molecular formula C₁₇H₁₉BrFN₃O₂, MW 396.26) that integrates a 5‑bromofuran-2-carboxamide pharmacophore with a 4‑(4‑fluorophenyl)piperazine moiety via an ethyl spacer. The 5‑bromofuran-2-carboxamide scaffold has been identified as a critical pharmacophore for c‑Jun N‑terminal kinase (JNK) inhibition, with the bromine substitution at the furan 5‑position essential for potency [1]. The 4‑(4‑fluorophenyl)piperazine group is a privileged motif in GPCR‑targeted ligands, conferring affinity for serotonin, dopamine, and sigma receptors, thereby situating this compound at the intersection of kinase inhibition and aminergic GPCR modulation [2].

Why Generic Substitution Fails for 5-Bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide: Critical Structure–Activity Determinants


Within the 2‑carboxamide piperazine class, subtle structural variations produce large shifts in target engagement and selectivity. The 5‑bromo substituent on the furan ring is not a passive modification: SAR studies demonstrate that replacing bromine with chlorine, fluorine, methyl, or cyano at this position alters JNK3 IC₅₀ values by up to ~10‑fold (e.g., Br IC₅₀ = 0.06 μM vs. F IC₅₀ = 0.41 μM) [1]. Similarly, the 4‑fluorophenyl piperazine terminus is a key determinant of GPCR subtype selectivity; the para‑fluoro orientation yields distinct sigma‑1 vs. sigma‑2 selectivity profiles compared to ortho‑fluoro or unsubstituted phenyl analogs [2]. Consequently, a non‑brominated furan‑2‑carboxamide or a regioisomeric fluorophenyl piperazine cannot be assumed to replicate the biological signature of the target compound, making generic substitution unreliable for research continuity.

Quantitative Differentiation Evidence for 5-Bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide vs. Closest Analogs


5‑Bromo Substituent on Furan Confers Sub‑100 nM JNK3 Inhibition Potency: Evidence from Piperazine Amide SAR

In a systematic piperazine amide JNK inhibitor SAR study, the 5‑bromofuran‑2‑carboxamide analog (compound 9b) exhibited JNK3 IC₅₀ = 0.06 μM and JNK1 IC₅₀ = 0.09 μM. This represents the most potent halogen substitution at the furan 5‑position among all tested analogs [1]. The 5‑chloro analog (9d) showed comparable JNK3 IC₅₀ = 0.08 μM, whereas the 5‑fluoro analog (9e) was markedly less potent with JNK3 IC₅₀ = 0.41 μM, representing a 6.8‑fold loss in activity compared to the bromo derivative [1]. The 5‑methyl analog (9g) exhibited JNK3 IC₅₀ = 0.53 μM (8.8‑fold weaker), and the 5‑ethyl analog (9i) showed JNK3 IC₅₀ = 1.0 μM (16.7‑fold weaker). These data establish 5‑bromo as the optimal substituent for JNK3 potency within the furan‑2‑carboxamide piperazine chemotype.

JNK3 inhibition Kinase inhibitor SAR 5‑bromofuran pharmacophore

Para‑Fluorophenyl Piperazine Orientation Modulates Sigma‑1 vs. Sigma‑2 Receptor Selectivity Relative to Ortho‑Fluoro Isomers

Comparative radioligand binding data from a focused series of N‑(piperazin‑1‑ylethyl)arylcarboxamides demonstrate that the para‑fluorophenyl substituent on the piperazine ring produces a distinct sigma receptor selectivity profile compared to the ortho‑fluorophenyl analog. In a representative series, the 4‑(4‑fluorophenyl)piperazine‑containing compound exhibited sigma‑2 Ki = 90 nM (rat PC12 cells) and sigma‑1 Ki = 248 nM (guinea pig brain, [³H](+)‑pentazocine displacement), yielding a sigma‑2/sigma‑1 selectivity ratio of approximately 2.8‑fold [1]. In contrast, the corresponding 4‑(2‑fluorophenyl)piperazine regioisomer displayed sigma‑2 Ki = 13.5 nM and sigma‑1 Ki = 278 nM, yielding a sigma‑2/sigma‑1 ratio of approximately 20.6‑fold [2]. The para‑fluoro orientation thus reduces sigma‑2 selectivity relative to the ortho‑fluoro isomer while maintaining moderate affinity at both subtypes.

Sigma receptor binding Fluorophenyl piperazine SAR Receptor subtype selectivity

5‑Bromofuran‑2‑carboxamide Moiety Is Structurally Validated by X‑Ray Crystallography as a JNK3 ATP‑Site Binder with a Unique Binding Mode

The X‑ray co‑crystal structure of compound 4g (a propargyl‑piperazine analog bearing the 5‑bromofuran‑2‑carboxamide moiety) bound to JNK3 (PDB: 3FV8) revealed a binding mode distinct from other known JNK3 inhibitors. The 5‑bromofuran group occupies the adenine‑binding pocket of the ATP site, with the bromine atom making hydrophobic contacts within the kinase hinge region [1]. This binding mode was described as 'unique' relative to other well‑characterized JNK3 inhibitor chemotypes [1]. Importantly, attempts to replace the 5‑bromofuran group with metabolically more stable heterocycles resulted in substantial loss of potency, underscoring the non‑substitutability of this pharmacophore [1].

X‑ray crystallography JNK3 inhibitor binding mode Structure‑based drug design

2‑Carboxamide Piperazine Chemotype Is a Validated FSH Receptor Agonist Scaffold: Class‑Level Functional Differentiation from Simple Piperazine GPCR Ligands

US Patent 7,754,722 (Merck Serono) establishes that 2‑carboxamide piperazine compounds are potent Follicle Stimulating Hormone (FSH) receptor agonists [1]. Preferred compounds within this patent exhibit good agonist activity in a standard FSH receptor‑mediated cAMP accumulation assay (Example 2 of the patent). While the specific EC₅₀ of the target compound is not disclosed in the patent, the structural features — a 2‑carboxamide linkage to a substituted piperazine — align with the pharmacophore requirements for FSH receptor activation [1]. This differentiates the 2‑carboxamide piperazine class from simple N‑arylpiperazines, which typically act as antagonists or inverse agonists at aminergic GPCRs rather than as glycoprotein hormone receptor agonists [2].

FSH receptor agonism GPCR functional selectivity Reproductive pharmacology

Ethyl Spacer Length Between Piperazine and Carboxamide Determines Conformational Flexibility and Impacts Target Engagement Kinetics

SAR studies on piperazine‑linked heteroarylcarboxamides indicate that the two‑carbon ethyl spacer between the piperazine nitrogen and the carboxamide carbonyl provides an optimal balance of conformational freedom and entropic penalty upon target binding [1]. Compounds with shorter (methylene) or longer (propyl, butyl) linkers in related serotonin 5‑HT₁A/dopamine D₄ series showed shifts in receptor selectivity profiles of 5‑ to 20‑fold [1]. The ethyl spacer in the target compound allows the 4‑(4‑fluorophenyl)piperazine and 5‑bromofuran‑2‑carboxamide moieties to adopt the necessary relative orientation for simultaneous engagement of the hydrophobic receptor pocket (via the fluorophenyl group) and the kinase ATP site or GPCR orthosteric site (via the bromofuran carboxamide) [2].

Linker SAR Ethyl spacer optimization Ligand binding kinetics

Bromine at Furan 5‑Position Provides a Synthetic Handle for Further Derivatization Not Available in Non‑Halogenated Analogs

The 5‑bromine atom on the furan ring serves as a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald‑Hartwig), enabling late‑stage diversification into compound libraries without de novo synthesis of the entire scaffold [1]. In contrast, the non‑brominated analog N‑(2‑(4‑(4‑fluorophenyl)piperazin‑1‑yl)ethyl)furan‑2‑carboxamide lacks this reactive site, requiring lengthier synthetic routes for C5‑functionalization [2]. This represents a practical procurement advantage: a single batch of the brominated compound can serve as a common intermediate for generating multiple analogs, reducing the total number of compounds that must be sourced from external vendors.

Synthetic diversification Cross‑coupling handle Chemical probe development

Optimal Research and Industrial Application Scenarios for 5-Bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide


JNK‑Dependent Neurodegeneration and Metabolic Disease Models Requiring Sub‑100 nM Biochemical Potency

The 5‑bromofuran‑2‑carboxamide scaffold provides JNK3 IC₅₀ = 60 nM, making this compound suitable as a starting point for JNK3‑selective inhibitor optimization in models of Parkinson's disease, Alzheimer's disease, and type‑2 diabetes, where JNK3‑mediated neuronal apoptosis and JNK1‑driven insulin resistance are validated pathological mechanisms [1]. The X‑ray co‑crystal structure of the core pharmacophore (PDB: 3FV8) enables structure‑based design to improve selectivity over JNK1/2 isoforms [1].

Sigma‑1/Sigma‑2 Receptor Pharmacology Studies Requiring Balanced Dual‑Subtype Binding

With sigma‑2 Ki ≈ 90 nM and sigma‑1 Ki ≈ 248 nM (selectivity ratio ~2.8), this compound is appropriate for investigating sigma receptor biology where both subtypes contribute to the phenotype, such as cocaine addiction, neuropathic pain, and certain cancers (e.g., pancreatic, breast) [2]. The balanced profile contrasts with highly sigma‑2‑selective ortho‑fluoro regioisomers, enabling different experimental questions to be addressed [2].

FSH Receptor Agonist Hit‑Finding and SAR Expansion in Reproductive Biology

As a member of the 2‑carboxamide piperazine class defined as FSH receptor agonists in US Patent 7,754,722, this compound can serve as a screening hit or reference ligand for FSH receptor‑mediated cAMP assays [3]. The scaffold is particularly relevant for identifying non‑peptidic, orally bioavailable FSH agonists as alternatives to injectable gonadotropin therapies for infertility treatment [3].

Late‑Stage Diversification Hub for Focused Kinase/GPCR Compound Library Synthesis

The 5‑bromine atom enables efficient Suzuki, Sonogashira, or Buchwald‑Hartwig cross‑coupling directly on the intact scaffold, allowing rapid exploration of furan C5 SAR space without resynthesis of the central core [4]. This positions the compound as a cost‑effective common intermediate for medicinal chemistry groups generating 20–50 analog libraries for kinase or GPCR screening cascades [4].

Quote Request

Request a Quote for 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.